molecular formula C20H25N5O B11567652 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11567652
M. Wt: 351.4 g/mol
InChI Key: ONPBYZCAOXGLIB-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific structural features and the combination of quinazoline and pyrimidine moieties.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H25N5O/c1-5-6-7-8-16-14(4)22-20(24-18(16)26)25-19-21-13(3)15-10-9-12(2)11-17(15)23-19/h9-11H,5-8H2,1-4H3,(H2,21,22,23,24,25,26)

InChI Key

ONPBYZCAOXGLIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

Origin of Product

United States

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